Product packaging for Methyl phenyldithiocarbamate(Cat. No.:CAS No. 701-73-5)

Methyl phenyldithiocarbamate

Cat. No.: B8775756
CAS No.: 701-73-5
M. Wt: 183.3 g/mol
InChI Key: MOOSRNWDPWTOBF-UHFFFAOYSA-N
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Description

Evolution of Dithiocarbamate (B8719985) Ligand Systems in Coordination Chemistry

Dithiocarbamates are a class of organosulfur ligands that form stable chelate compounds with a wide range of metals. a2zjournals.combohrium.com Their history in coordination chemistry is rich, with their ability to stabilize metals in various oxidation states being a key feature. bohrium.com The versatility of dithiocarbamates stems from the ease with which their electronic and steric properties can be modified by changing the substituents on the nitrogen atom. mdpi.com This adaptability allows for the fine-tuning of the resulting metal complexes' properties.

Dithiocarbamate ligands are known to coordinate to metal centers in several ways, most commonly as a bidentate ligand where both sulfur atoms bind to the metal. bohrium.comorientjchem.org This symmetrical chelation results in a stable four-membered ring structure. nih.gov However, they can also act as monodentate or bridging ligands, further expanding their coordination possibilities. bohrium.comorientjchem.org The electronic nature of dithiocarbamates is characterized by resonance, with electron density delocalized over the nitrogen and two sulfur atoms. mdpi.com This electronic flexibility contributes to their ability to form stable complexes with both "hard" and "soft" metal ions. bohrium.com

Significance of N-Methyl-N-Phenyldithiocarbamate within Sulfur-Donor Ligand Systems

Among the vast family of dithiocarbamates, N-methyl-N-phenyldithiocarbamate holds particular importance. The presence of both a methyl and a phenyl group on the nitrogen atom introduces a unique combination of electronic and steric effects. The phenyl group, with its aromatic system, can influence the electronic properties of the ligand through inductive and resonance effects. The methyl group, on the other hand, provides a degree of steric bulk.

This specific substitution pattern in N-methyl-N-phenyldithiocarbamate influences the geometry and stability of its metal complexes. For instance, it has been shown to form stable, four-coordinate square planar and distorted tetrahedral complexes with various transition metals. ingentaconnect.commdpi.com The ligand typically acts as a bidentate chelating agent, coordinating through its two sulfur atoms. ingentaconnect.comnih.gov This coordination behavior has been confirmed through techniques like infrared spectroscopy, which shows a characteristic single strong band for the C-S stretching vibration, indicative of symmetrical bidentate coordination. ingentaconnect.com

Research Trajectories and Contemporary Relevance of Methyl Phenyldithiocarbamate Chemistry

Current research on this compound is multifaceted, exploring its potential in various advanced applications. A significant area of investigation is the synthesis and characterization of its metal complexes for use as single-source precursors for the production of metal sulfide (B99878) nanoparticles. mdpi.com The thermal decomposition of these complexes can yield well-defined metal sulfide materials with potential applications in electronics and catalysis.

Furthermore, the biological activity of this compound and its metal complexes is a burgeoning field of study. Research has demonstrated their potential as antifungal and anticancer agents. ingentaconnect.comnih.gov For example, certain mixed-ligand complexes have shown promising antifungal activity against human pathogenic fungi. nih.govnih.govscispace.com The lipophilic nature of dithiocarbamates, enhanced by the phenyl group, may facilitate their transport across cell membranes, contributing to their biological effects. mdpi.com The ability to form complexes with a variety of metals, including tin, copper, zinc, and platinum, opens up avenues for developing new therapeutic agents. mdpi.comingentaconnect.com

Another active research direction involves the use of this compound in the formation of mixed-ligand complexes. nih.govnih.govscispace.com The introduction of a second ligand, such as pyridine (B92270), can modify the coordination geometry and electronic properties of the metal center, leading to complexes with tailored functionalities. nih.govnih.govscispace.com These studies often involve a comprehensive characterization of the resulting compounds using techniques like elemental analysis, spectroscopic methods (FTIR, UV-Vis, NMR), and magnetic susceptibility measurements to elucidate their structure and bonding. ingentaconnect.commdpi.comnih.govnih.gov

Below is a table summarizing the coordination properties of N-Methyl-N-phenyldithiocarbamate with various metals as reported in research literature.

Metal (M)Complex FormulaGeometryReference(s)
Mn(II)[MnL₂(py)₂]Octahedral nih.govnih.gov
Co(II)[CoL₂(py)₂]Octahedral nih.govnih.gov
Ni(II)[NiL₂(py)₂]Octahedral nih.govnih.gov
Cu(II)[CuL₂(py)₂]Octahedral nih.govnih.gov
Cu(II)[Cu(L)₂]Square Planar ingentaconnect.com
Zn(II)[Zn(L)₂]Four-coordinate ingentaconnect.commdpi.com
Pt(II)[Pt(L)₂]Square Planar ingentaconnect.com
Cd(II)[Cd(L)₂]Four-coordinate mdpi.com
Hg(II)DimericDistorted Tetrahedral mdpi.com
(L = N-methyl-N-phenyldithiocarbamate, py = pyridine)

The following table presents key spectroscopic data for N-Methyl-N-phenyldithiocarbamate and its complexes.

Compound TypeSpectroscopic TechniqueKey FindingReference(s)
Metal ComplexesInfrared (IR) SpectroscopySymmetrical bidentate coordination of the dithiocarbamate moiety through sulfur atoms. nih.govnih.govscispace.com
Metal Complexes1H NMR SpectroscopyDownfield shift of the N-methyl proton signal upon coordination. mdpi.com
Metal ComplexesMolar ConductivityComplexes are non-electrolytes in nature. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NS2 B8775756 Methyl phenyldithiocarbamate CAS No. 701-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701-73-5

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

methyl N-phenylcarbamodithioate

InChI

InChI=1S/C8H9NS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)

InChI Key

MOOSRNWDPWTOBF-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl Phenyldithiocarbamate and Its Derivatives

Ligand Synthesis Protocols

The initial step in the formation of methyl phenyldithiocarbamate metal complexes is the synthesis of the dithiocarbamate (B8719985) ligand itself. This is typically achieved through the reaction of a secondary amine with carbon disulfide, leading to the formation of a dithiocarbamate salt.

The most fundamental and widely employed method for the synthesis of dithiocarbamate ligands involves the reaction of a secondary amine, in this case, N-methylaniline, with carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the resulting dithiocarbamic acid, forming a stable salt. The general reaction is characterized by the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide.

The reaction conditions, such as temperature and the choice of base, can be optimized to maximize the yield and purity of the resulting dithiocarbamate salt. Low temperatures, often in an ice bath, are commonly used to control the exothermic nature of the reaction. nih.gov

A common and effective method for preparing the N-methyl-N-phenyldithiocarbamate ligand involves the use of an alkali metal hydroxide (B78521), such as sodium hydroxide, as the base. nih.gov This results in the formation of the corresponding alkali metal salt of the dithiocarbamate.

A typical procedure involves dissolving sodium hydroxide in water, followed by the addition of N-methylaniline. nih.gov The mixture is cooled, and carbon disulfide is added dropwise while maintaining a low temperature. nih.gov The resulting precipitate, sodium N-methyl-N-phenyldithiocarbamate, can then be isolated by filtration and purified. This salt is often used directly in subsequent complexation reactions with metal salts. nih.gov

Table 1: Synthesis of Sodium N-Methyl-N-phenyldithiocarbamate

Reactant 1 Reactant 2 Base Temperature Product
N-methylaniline Carbon Disulfide Sodium Hydroxide 2-4°C Sodium N-methyl-N-phenyldithiocarbamate

This table outlines the typical reactants and conditions for the synthesis of the sodium salt of N-methyl-N-phenyldithiocarbamate. nih.gov

An alternative to the alkali metal salt is the formation of the ammonium (B1175870) salt of N-methyl-N-phenyldithiocarbamate. This is achieved by using aqueous ammonia (B1221849) as the base in the reaction between N-methylaniline and carbon disulfide. researchgate.netresearchgate.net

The procedure is similar to the synthesis of the sodium salt, involving the cooling of the amine and ammonia mixture before the addition of carbon disulfide. researchgate.netresearchgate.net The resulting yellowish-white solid, ammonium N-methyl-N-phenyldithiocarbamate, is then filtered and washed. researchgate.net This ammonium salt is also a versatile precursor for the synthesis of various metal dithiocarbamate complexes. researchgate.netmdpi.com

Beyond the basic dithiocarbamate salts, advanced synthetic methodologies have been developed to introduce functional groups at the sulfur atom, creating S-functionalized this compound derivatives. These methods expand the versatility of the dithiocarbamate ligand.

One-pot, multi-component reactions are an efficient strategy for this purpose. rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, a transition metal-free, one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines can produce S-alkyl dithiocarbamates in good to excellent yields. rsc.org Another approach involves the copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide to yield a wide range of functionalized dithiocarbamates. organic-chemistry.orgorganic-chemistry.org Triflic acid has also been used to promote the multicomponent synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, secondary amines, and carbon disulfide. dntb.gov.ua These methods offer mild reaction conditions and tolerate a broad scope of substrates and functional groups. organic-chemistry.orgorganic-chemistry.org

Complexation Reaction Mechanisms and Product Formation

The dithiocarbamate ligands, typically as their alkali metal or ammonium salts, readily react with metal salts to form stable metal complexes. The sulfur atoms of the dithiocarbamate moiety act as excellent donors, coordinating to the metal center.

The formation of metal complexes of N-methyl-N-phenyldithiocarbamate is generally a straightforward process. It typically involves the reaction of a solution of the dithiocarbamate salt with a solution of a metal salt in a suitable solvent, often water or methanol (B129727). nih.govmdpi.comnih.gov The resulting metal dithiocarbamate complex often precipitates from the solution and can be isolated by filtration. mdpi.com

For example, the reaction of ammonium N-methyl-N-phenyldithiocarbamate with indium(III) sulfate (B86663) in an aqueous solution yields the In(III) tris(N-methyl-N-phenyldithiocarbamate) complex. mdpi.com Similarly, reacting sodium N-methyl-N-phenyldithiocarbamate with various metal(II) chlorides (where M = Mn, Co, Ni, Cu) in methanol can be used to synthesize the corresponding metal complexes. nih.gov The dithiocarbamate ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through both sulfur atoms. nih.govresearchgate.net This chelation results in the formation of a stable four-membered ring. researchgate.net The coordination geometry of the resulting complex depends on the metal ion and the stoichiometry of the reaction. For instance, octahedral geometries are common for many transition metal complexes. ijsir.comnih.gov

Table 2: Examples of Metal Complexation with N-Methyl-N-Phenyldithiocarbamate

Dithiocarbamate Salt Metal Salt Metal in Complex Resulting Complex Formula
Ammonium N-methyl-N-phenyldithiocarbamate Indium(III) sulfate Indium(III) In(S₂CN(CH₃)(C₆H₅))₃
Sodium N-methyl-N-phenyldithiocarbamate Nickel(II) chloride hexahydrate Nickel(II) [Ni(S₂CN(CH₃)(C₆H₅))₂(py)₂]
Sodium N-methyl-N-phenyldithiocarbamate Copper(II) nitrate (B79036) trihydrate Copper(II) [Cu(S₂CN(CH₃)(C₆H₅))₂(py)₂]
Sodium N-methyl-N-phenyldithiocarbamate Cobalt(II) chloride dihydrate Cobalt(II) [Co(S₂CN(CH₃)(C₆H₅))₂(py)₂]
Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate Zinc(II) acetate (B1210297) dihydrate Zinc(II) [Zn(PTHIQDTC)₂]
Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate Lead(II) acetate trihydrate Lead(II) [Pb(PTHIQDTC)₂]

This table provides examples of metal complexes synthesized from N-methyl-N-phenyldithiocarbamate and its derivatives with various metal salts. Note that in some cases, additional ligands like pyridine (B92270) (py) are involved in the coordination sphere. The last two entries refer to a derivative of the primary compound. nih.govmdpi.comnih.gov

Stoichiometric Considerations in Metal Complex Formation

The formation of metal complexes with this compound and its derivatives is governed by specific stoichiometric ratios, which are influenced by the oxidation state of the metal ion and the coordination environment. Research has consistently demonstrated that the stoichiometry between the metal center and the dithiocarbamate ligand is a critical factor in determining the structure and properties of the resulting complex.

A common stoichiometric ratio observed is 1:2 (metal:ligand). For instance, a series of mixed ligand dithiocarbamate complexes have been prepared with the general formula [ML₂(py)₂], where M represents divalent metal ions such as Mn(II), Co(II), Ni(II), and Cu(II), and L stands for the N-methyl-N-phenyl dithiocarbamate ligand. nih.govnih.gov Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with carboxymethyl-N-methyl-N-phenyl dithiocarbamate also exhibit a 1:2 molar ratio, corresponding to the general formula [M(DTC)₂]. orientjchem.org The synthesis of these complexes typically involves reacting a metal salt with two equivalents of the dithiocarbamate salt. sysrevpharm.orgwikipedia.org Job's method of continuous variation, a technique used to determine the stoichiometry of a complex in solution, confirmed a metal-to-ligand ratio of 2:4 for both nickel and copper, which simplifies to a 1:2 stoichiometry of bis(N-methyl-N-phenyl dithiocarbamate) copper(II) and nickel(II). nih.gov

However, other stoichiometric ratios are also prevalent, particularly with metal ions in a +3 oxidation state. A notable example is the reaction of an In³⁺ salt with ammonium N-methyl-N-phenyl dithiocarbamate, which results in the formation of an In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, indicating a 1:3 metal-to-ligand ratio. mdpi.com

In the formation of heteroleptic or mixed-ligand complexes, the stoichiometry can be more complex. For example, the synthesis of Zn(II), Cd(II), and Hg(II) complexes with two different dithiocarbamate ligands, N-methyl-N-phenyl dithiocarbamate (L1) and N-butyl-N-phenyl dithiocarbamate (L2), proceeds with a 1:1:1 molar ratio of M:L1:L2 to form complexes with the formula ML1L2. tandfonline.com Dinuclear macrocyclic complexes have also been synthesized through the reaction of a bis(dithiocarbamate) ligand with a metal(II) salt in a 1:1 molar ratio. semanticscholar.org

The following table summarizes the observed stoichiometric ratios in the formation of various metal complexes with phenyldithiocarbamate derivatives.

Metal IonDithiocarbamate LigandStoichiometric Ratio (Metal:Ligand)Resulting Complex Formula
Mn(II), Co(II), Ni(II), Cu(II)N-methyl-N-phenyl dithiocarbamate1:2[ML₂(py)₂]
In(III)N-methyl-N-phenyl dithiocarbamate1:3[InL₃]
Co(II), Ni(II), Cu(II), Zn(II)Carboxymethyl-N-methyl-N-phenyl dithiocarbamate1:2[M(DTC)₂]
Zn(II), Cd(II), Hg(II)N-methyl-N-phenyl dithiocarbamate & N-butyl-N-phenyl dithiocarbamate1:1:1[M(L1)(L2)]
Various Metal(II) ionsBis(dithiocarbamate) ligand1:1Dinuclear Macrocyclic Complex

Mechanistic Insights into Ligand and Complex Formation

The formation of this compound and its subsequent metal complexes involves a series of well-understood reaction mechanisms. The process begins with the synthesis of the dithiocarbamate ligand itself, followed by its reaction with a metal salt.

The synthesis of the dithiocarbamate salt is typically achieved through the reaction of a secondary amine, in this case, N-methylaniline, with carbon disulfide in the presence of a base such as sodium hydroxide. nih.govwikipedia.org This reaction is a nucleophilic addition of the amine to the carbon of carbon disulfide. The base serves to deprotonate the resulting dithiocarbamic acid, forming the more stable dithiocarbamate salt. wikipedia.orgnih.gov The general reaction can be represented as:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

Once the dithiocarbamate ligand (in its salt form, e.g., sodium N-methyl-N-phenyl dithiocarbamate) is prepared, it can be used to form metal complexes. The most common method for synthesizing these complexes is a salt metathesis or displacement reaction. nih.govwikipedia.org This involves adding an aqueous or alcoholic solution of a suitable metal salt (e.g., metal chlorides) to a solution of the dithiocarbamate ligand. sysrevpharm.orgnih.gov The dithiocarbamate anion acts as a ligand, displacing the counter-ions of the metal salt to form the metal dithiocarbamate complex, which often precipitates from the solution.

A key mechanistic aspect of complex formation is the coordination of the dithiocarbamate ligand to the metal center. The dithiocarbamate anion is a bidentate ligand, meaning it coordinates to the metal ion through two donor atoms, which are the two sulfur atoms. nih.govnih.gov This chelation results in the formation of a stable four-membered ring. The bonding is typically described as a symmetrical bidentate coordination. nih.govnih.gov

Resonance structures of the dithiocarbamate anion reveal significant delocalization of pi-electrons across the S₂C-N fragment. wikipedia.org This gives the C-N bond partial double bond character. wikipedia.org Dithiocarbamate ligands can exhibit different coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which influences the final structure of the metal complex, leading to either monomeric or polymeric structures. tandfonline.comsemanticscholar.org For instance, in a zinc(II) complex with mixed dithiocarbamates, the ligand was found to be both chelating and bridging, forming eight-membered rings, while a mercury(II) complex was monomeric with bidentate dithiocarbamate ligands. researchgate.net

Solvent extraction studies provide further insight into the mechanism of complex formation in a biphasic system. The extraction mechanism is described as a cation exchange process. nih.gov In this process, the dithiocarbamate ligand in the organic phase reacts with the metal ion in the aqueous phase, forming a neutral metal complex that is soluble in the organic phase. This is accompanied by the release of the ligand's counter-ion (e.g., Na⁺) into the aqueous phase. nih.gov

Coordination Chemistry and Structural Elucidation of Methyl Phenyldithiocarbamate Complexes

Diverse Coordination Modes and Geometries of N-Methyl-N-Phenyldithiocarbamate

The N-methyl-N-phenyldithiocarbamate ligand (C₆H₅(CH₃)NCS₂⁻) is capable of adopting several coordination modes, which contributes to the structural diversity of its metal complexes. mdpi.com The primary modes observed are monodentate, bidentate chelating, and bridging, each resulting in distinct coordination geometries around the central metal ion. researchgate.net

Monodentate Coordination Interactions

While monodentate coordination, where only one sulfur atom of the dithiocarbamate (B8719985) ligand binds to a metal center, is a known possibility for dithiocarbamate complexes in general, it is less common for N-methyl-N-phenyldithiocarbamate. mdpi.comorientjchem.org In most structurally characterized complexes of N-methyl-N-phenyldithiocarbamate, the ligand preferentially engages in more stable bidentate or bridging interactions. orientjchem.org

Bidentate Chelating Coordination Configurations

The most prevalent coordination mode for N-methyl-N-phenyldithiocarbamate is bidentate chelation. researchgate.netnih.gov In this configuration, both sulfur atoms of the dithiocarbamate moiety simultaneously bond to the same metal center, forming a stable four-membered chelate ring. nih.gov This symmetrical bidentate coordination is confirmed by the presence of a single, unsplit ν(C-S) stretching band in the infrared spectra of these complexes. mdpi.com

This chelating behavior is observed across numerous complexes. For instance, in mixed ligand complexes with pyridine (B92270), the N-methyl-N-phenyldithiocarbamate ligand coordinates to Mn(II), Co(II), Ni(II), and Cu(II) in a symmetrical bidentate fashion through its sulfur atoms. nih.govresearchgate.netnih.gov Similarly, in the indium(III) complex, three N-methyl-N-phenyldithiocarbamate ligands chelate the central metal atom. mdpi.com The Group 12 metal complexes also exhibit this mode; for example, a monomeric mercury(II) complex features two asymmetrically chelating dithiocarbamate ligands. tandfonline.comresearchgate.net In the dimeric cadmium(II) complex, one of the dithiocarbamate ligands is strictly chelating. nih.gov

Bridging Ligand Architectures in Polynuclear Complexes

N-methyl-N-phenyldithiocarbamate can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. mdpi.comtandfonline.com This bridging action can occur in conjunction with chelation.

A prime example is the dinuclear mercury(II) complex, [Hg₂(C₆H₅(CH₃)NCS₂)₄], where one of the dithiocarbamate ligands acts as a chelating bridging ligand between two mercury atoms. nih.govmdpi.comresearchgate.net This arrangement results in the formation of a stable, dinuclear eight-membered ring. nih.govmdpi.com Similarly, a zinc(II) complex has been reported where the dithiocarbamate ligand is both chelating and bridging, also creating eight-membered rings. researchgate.nettandfonline.com In a centrosymmetric dimeric cadmium complex, the ligand acts in a μ₂-tridentate fashion, being both chelating to one cadmium ion and bridging to the other. nih.gov

Metal Complex Formulations and Structural Characterization

The coordination versatility of N-methyl-N-phenyldithiocarbamate allows for the formation of distinct complexes with metals from different groups of the periodic table, particularly Group 12 and Group 13 elements.

Group 12 Metal Complexes: Zn(II), Cd(II), Hg(II) Coordination

Complexes of N-methyl-N-phenyldithiocarbamate with zinc(II), cadmium(II), and mercury(II) have been synthesized and characterized. For the Zn(II) and Cd(II) complexes, four-coordinate geometries are typically proposed based on spectroscopic data. nih.gov

Zinc(II) and Cadmium(II) Complexes : The bis(N-methyl-N-phenyldithiocarbamato)zinc(II) complex, [Zn(C₈H₈NS₂)₂], is a white solid, while the corresponding cadmium(II) complex, [Cd(C₈H₈NS₂)₂], is also a white solid. nih.gov A detailed structural analysis of the cadmium complex revealed a centrosymmetric dimer, [Cd₂(C₈H₈NS₂)₄]. nih.gov In this structure, the cadmium ion is five-coordinate, with a geometry intermediate between square-pyramidal and trigonal-bipyramidal. nih.govresearchgate.net This coordination is achieved through one chelating and one bridging dithiocarbamate ligand. nih.gov In other instances, zinc complexes have been shown to form dimeric molecules where the dithiocarbamate ligand acts as both a bidentate chelating and a bidentate bridging ligand, resulting in distorted trigonal bipyramidal and tetrahedral geometries around the metal ions. researchgate.net

Mercury(II) Complexes : The mercury(II) complex has been structurally elucidated by single-crystal X-ray diffraction, revealing a dimeric structure, bis(μ-N-methyl-N-phenyldithiocarbamato-S:S')bis-[(N-methyl-N-phenyldithiocarbamato) mercury(II)], with the formula [Hg₂(C₈H₈NS₂)₄]. mdpi.com The complex is dinuclear and resides on a crystallographic inversion center. nih.govresearchgate.net Each mercury atom is coordinated to four sulfur atoms from the dithiocarbamate moieties, resulting in a distorted tetrahedral coordination sphere. nih.govresearchgate.net One dithiocarbamate ligand acts as a chelating ligand, while the other serves as a chelating bridging ligand connecting the two mercury atoms. mdpi.com Other studies have reported monomeric mercury complexes with a distorted tetrahedral geometry defined by four sulfur atoms from two asymmetrically chelating dithiocarbamate ligands. tandfonline.comresearchgate.net

Selected Data for Group 12 Metal Complexes
CompoundFormulaCoordination GeometryCoordination ModeReference
Bis(N-methyl-N-phenyldithiocarbamato)zinc(II)[Zn(C₈H₈NS₂)₂]Proposed Four-coordinateBidentate Chelating nih.gov
Bis[(N-methyl-N-phenyldithiocarbamato)cadmium][Cd₂(C₈H₈NS₂)₄]Distorted Pentacoordinate (Square-pyramidal/Trigonal-bipyramidal)Bidentate Chelating & µ₂-Tridentate Bridging nih.gov
Bis(μ-N-methyl-N-phenyldithiocarbamato)bis[(N-methyl-N-phenyldithiocarbamato)mercury(II)][Hg₂(C₈H₈NS₂)₄]Distorted TetrahedralBidentate Chelating & Chelating Bridging nih.govmdpi.com

Group 13 Metal Complexes: In(III) Coordination Chemistry

The coordination chemistry of N-methyl-N-phenyldithiocarbamate with Group 13 metals is exemplified by its complex with indium(III).

Crystallographic Data for Tris(N-methyl-N-phenyldithiocarbamato)indium(III)
ParameterValue
Chemical FormulaC₂₄H₂₄InN₃S₆
Crystal SystemTriclinic
Space GroupP-1
Coordination Number6
GeometryDistorted Octahedral

Source: mdpi.com

Advanced Spectroscopic Characterization of Methyl Phenyldithiocarbamate Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal tool for characterizing dithiocarbamate (B8719985) complexes, providing critical information on the electronic distribution within the ligand upon coordination. Three main regions of the infrared spectrum are of particular diagnostic importance: the 1450–1550 cm⁻¹ range for the ν(C—N) stretching vibration, the 950–1050 cm⁻¹ range for the ν(C—S) stretching vibration, and the far-infrared region around 300–470 cm⁻¹ for the ν(M—S) vibration. researchgate.net

The stretching vibration of the thioureide bond, ν(C—N), is a key indicator of the electronic structure of the dithiocarbamate moiety. This bond possesses a partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons towards the sulfur atoms. In complexes of methyl phenyldithiocarbamate, this band is typically observed as a strong absorption between 1430 cm⁻¹ and 1502 cm⁻¹. mdpi.comnih.gov For instance, in an Indium(III) tris(N-methyl-N-phenyl dithiocarbamate) complex, this vibration appears at 1502 cm⁻¹. nih.gov In a series of mixed ligand complexes with Mn(II), Co(II), Ni(II), and Cu(II), the thioureide band is found in the range of 1430–1444 cm⁻¹. nih.gov The position of this band is sensitive to the extent of π-bonding in the N-CSS group.

The ν(C—S) stretching frequency provides insight into the coordination mode of the dithiocarbamate ligand. A single, unsplit band in the region of 1050–950 cm⁻¹ is indicative of a symmetric, bidentate coordination of both sulfur atoms to the metal center. nih.gov In the aforementioned In(III) complex, a single band at 977 cm⁻¹ confirms this bidentate chelation. nih.gov Similarly, for mixed ligand complexes containing pyridine (B92270), the ν(C=S) vibration is observed as a single band between 908 and 921 cm⁻¹, also suggesting symmetrical bonding of the two sulfur atoms to the metal ion. nih.gov

Table 1: Thioureide Bond Vibrational Frequencies in this compound Complexes

Complex Type ν(C—N) (cm⁻¹) ν(C—S) (cm⁻¹) Source(s)
In(III) tris(N-methyl-N-phenyl dithiocarbamate) 1502 977 nih.gov
[MnL₂(py)₂] 1432 920 nih.gov
[CoL₂(py)₂] 1438 912 nih.gov
[NiL₂(py)₂] 1440 908 nih.gov
[CuL₂(py)₂] 1444 921 nih.gov

(L = N-methyl-N-phenyl dithiocarbamate, py = pyridine)

The direct vibration between the metal center and the coordinating sulfur atoms, ν(M—S), provides conclusive evidence of complex formation. These stretching frequencies are typically found in the far-infrared region of the spectrum, generally between 300 and 470 cm⁻¹. researchgate.net The precise position of the ν(M—S) band is dependent on the specific metal ion. For example, in copper and cobalt complexes of a related dithiocarbamate ligand, the ν(M—S) bands were assigned at 381.25 cm⁻¹ for Cu—S and 382.46 cm⁻¹ for Co—S, respectively. ajrconline.org In complexes of carboxymethyl-N-methyl-N-phenyl dithiocarbamate, bands in the range of 420-435 cm⁻¹ are indicative of M-S bonds. orientjchem.org

The coordination of the this compound ligand to a metal center induces significant shifts in its characteristic vibrational frequencies, reflecting changes in electron distribution. The frequency of the thioureide ν(C—N) vibration is particularly sensitive to coordination. An increase in the frequency of this band upon complexation suggests an increased double-bond character of the C—N bond. This is attributed to a greater contribution from the resonance form where a positive charge resides on the nitrogen and a negative charge is shared by the sulfur atoms, a phenomenon enhanced by the donation of electron density from the sulfur atoms to the metal. biotech-asia.org

Conversely, the ν(C=S) stretching frequency can shift upon coordination. In the case of carboxymethyl-N-methyl-N-phenyl dithiocarbamate, the band at 875 cm⁻¹ in the free ligand shifts to a lower frequency in the metal complexes, indicating the coordination of sulfur to the metal atom. orientjchem.org The addition of other ligands, such as pyridine, can also influence the electron density on the metal, which in turn affects the dithiocarbamate ligand's vibrational modes. For instance, the ν(C=N) peaks in [ML₂(py)₂] complexes are shifted to lower regions compared to analogous compounds without pyridine, suggesting an effect from the addition of the Lewis base to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the this compound ligand and its complexes in solution. Both ¹H and ¹³C NMR are instrumental in confirming the ligand structure and observing changes upon coordination.

In the ¹H NMR spectrum, the protons of the methyl group (N-CH₃) and the aromatic phenyl group give rise to characteristic signals. For a related free ligand, carboxymethyl-N-methyl-N-phenyl dithiocarbamate, the singlet for the methyl group protons appears at 3.6 ppm, while the aromatic protons of the phenyl group are observed as a multiplet in the range of 7.4-8.0 ppm. orientjchem.org

Upon complexation, these chemical shifts can be altered. In an In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, the methyl protons appear as a singlet at approximately 3.70 ppm. mdpi.com The deshielding of these protons is noted when compared to free amines, which is attributed to their proximity to the thioureide nitrogen. mdpi.com The aromatic protons in this complex are observed as a multiplet between 7.32 and 7.42 ppm. mdpi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Systems

Protons Free Ligand (carboxymethyl derivative) In(III) Complex Source(s)
N-CH 3.6 (singlet) ~3.70 (singlet) mdpi.comorientjchem.org
Aromatic-H 7.4 - 8.0 (multiplet) 7.32 - 7.42 (multiplet) mdpi.comorientjchem.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The key resonances are those of the dithiocarbamate carbon (NCS₂), the methyl carbon (N-CH₃), and the carbons of the phenyl ring.

For the free carboxymethyl-N-methyl-N-phenyl dithiocarbamate ligand, the carbon attached to the C=S group (NCS₂) resonates downfield at 196 ppm. orientjchem.org The methyl carbon signal appears at 41.89 ppm. orientjchem.org The aromatic carbons are assigned to signals at 146 ppm (ipso-carbon attached to nitrogen), 129.5 ppm (ortho), 127.08 ppm (meta), and 126.92 ppm (para). orientjchem.org

Coordination to a metal center significantly influences these chemical shifts. In the In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, the NCS₂ carbon signal is found further downfield at 205 ppm, a region typical for metal dithiocarbamate complexes. mdpi.com This deshielding signifies the contribution of a double-bond character to the N-C bond upon complexation. mdpi.com The methyl carbon is also deshielded, appearing at 45.70 ppm due to the electronegative nitrogen atom. mdpi.com The aromatic carbon peaks in the complex resonate in the range of 125.40–147.40 ppm. mdpi.com

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Systems

Carbon Atom Free Ligand (carboxymethyl derivative) In(III) Complex Source(s)
NC S₂ 196 205 mdpi.comorientjchem.org
N-C H₃ 41.89 45.70 mdpi.comorientjchem.org
C -N (Aromatic) 146 125.40 - 147.40 mdpi.comorientjchem.org
Other Aromatic C 126.92 - 129.5 125.40 - 147.40 mdpi.comorientjchem.org

¹¹⁹Sn NMR Spectroscopy for Organotin(IV) Dithiocarbamate Complexes

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, direct probe for elucidating the structure of organotin(IV) complexes, including those with this compound ligands. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom, providing crucial insights into the molecular structure in solution. nih.govrsc.org An increase in the coordination number at the tin center results in increased shielding, causing the ¹¹⁹Sn resonance to shift to a higher field (i.e., to more negative ppm values). nih.govresearchgate.net

The coordination environment of the tin atom in these complexes can be reliably inferred by analyzing the ¹¹⁹Sn chemical shift ranges. nih.govrsc.org While factors such as solvent, temperature, and the electronegativity of substituents can influence the precise chemical shift, established correlations provide a robust framework for structural assignment. nih.govresearchgate.net Generally, a higher electronegativity of the coordinating ligand shifts the δ(¹¹⁹Sn) value to a lower field. researchgate.net The typical chemical shift ranges corresponding to different coordination numbers for organotin(IV) dithiocarbamate complexes are detailed below. nih.govrsc.org

Coordination NumberGeometry¹¹⁹Sn Chemical Shift Range (δ / ppm)
4Tetrahedral+200 to -60
5Trigonal Bipyramidal-90 to -190
6Octahedral-210 to -400
6 or 7Octahedral / Pentagonal Bipyramidal-600 to -700

This table summarizes the correlation between the ¹¹⁹Sn NMR chemical shift and the coordination environment of the tin atom in organotin(IV) dithiocarbamate complexes, based on data from multiple research findings. nih.govrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy is a fundamental technique for characterizing the electronic structure of this compound and its metal complexes. The UV-Vis absorption spectra of these compounds are typically dominated by intense bands in the ultraviolet region, which arise from electronic transitions localized within the ligand framework and charge transfer interactions between the ligand and the metal center. mdpi.com

The dithiocarbamate moiety contains chromophores that give rise to characteristic absorption bands. The electronic spectra are generally characterized by two principal intra-ligand transitions. nih.govmdpi.com

π → π* Transition: An intense absorption band, typically observed in the range of 250–300 nm, is assigned to a π → π* transition. nih.govmdpi.comaip.org This transition is primarily associated with the π-electron system of the thioureide (N-C=S) group within the dithiocarbamate ligand. aip.orgresearchgate.net The position of this band can shift upon coordination to a metal ion, indicating the involvement of this part of the ligand in complex formation. mdpi.com

n → π* Transition: A second, generally less intense, band is observed at a longer wavelength, often in the 240–261 nm region, which is attributed to an n → π* transition. mdpi.com This transition involves the promotion of a non-bonding electron from one of the sulfur atoms to an anti-bonding π* orbital. mdpi.com

Transition TypeAssociated ChromophoreTypical Wavelength (λmax)
π → πN-C=S~250 - 300 nm nih.govaip.org
n → πC=S~240 - 261 nm mdpi.com

This table presents the characteristic intra-ligand electronic transitions observed in the UV-Vis spectra of dithiocarbamate complexes.

In addition to intra-ligand bands, the electronic spectra of organotin(IV) dithiocarbamate complexes feature charge transfer (CT) transitions. mdpi.com These transitions are a result of electron promotion between molecular orbitals that are primarily centered on the metal and those centered on the ligand. For dithiocarbamate complexes with electron-rich sulfur donors, this transition is more accurately described as a Ligand-to-Metal Charge Transfer (LMCT). However, the literature often refers to it as a Metal-to-Ligand Charge Transfer (MLCT) in a broader sense. mdpi.com

This charge transfer band typically appears as a broad shoulder at wavelengths above 300 nm. mdpi.com It is attributed to an electronic transition from the p-orbitals of the sulfur atoms to the 5d-orbitals of the tin metal center. mdpi.com These CT bands are notable for their high intensity (large molar extinction coefficients, ε) compared to the forbidden d-d transitions seen in transition metal complexes. libretexts.org The presence of this band indicates an extended conjugation system and confirms the coordination between the dithiocarbamate ligand and the tin atom. mdpi.com

The electronic structure of the this compound ligand is inherently anisotropic, which gives rise to orientation-dependent optical properties. This optical anisotropy stems from the planar and sterically non-demanding nature of the dithiocarbamate functional group. researchgate.netnih.gov

The key to this anisotropy lies in the delocalization of π-electrons across the S₂C-N framework. This delocalization is described by the resonance between the dithiocarbamate and thioureide forms, which imparts a partial double-bond character to the C-N bond. nih.gov This planar, delocalized π-system results in an electronic structure that is not spherically symmetric. Consequently, the ligand's ability to absorb light is dependent on the orientation of the incoming light's electric field vector relative to the plane of the ligand. This phenomenon is the basis of optical anisotropy. The strong coordination ability and the resulting electrochemical and optical properties are directly linked to this redox-active, anisotropic electronic structure. researchgate.net In organized systems, such as crystals or stretched films, this molecular anisotropy can lead to macroscopic optical anisotropy, a property relevant in materials science applications. rsc.org

Thermal Behavior and Material Precursor Applications of Methyl Phenyldithiocarbamate Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal in understanding the thermal stability and decomposition of methyl phenyldithiocarbamate complexes. These analyses provide insights into the temperature ranges of stability, the nature of the decomposition process (e.g., single-step or multi-step), and the final residual products.

For many simple metal complexes, thermogravimetric analysis reveals a single-step decomposition process. For instance, Zn(II), Cd(II), and Hg(II) complexes of N-methyl-N-phenyl dithiocarbamate (B8719985) undergo a single, sharp weight loss to yield the corresponding metal sulfide (B99878) (MS). nih.govnih.gov This clean, one-step decomposition is a key indicator of their potential as single-source precursors. nih.govnih.gov Similarly, the Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex is stable up to 290 °C, after which it undergoes a one-step decomposition between 290°C and 345 °C. mdpi.com

The general decomposition pathway for these dithiocarbamate complexes can proceed directly to the metal sulfide or may involve an isothiocyanate intermediate. mdpi.com

In contrast, mixed ligand complexes, such as those with a general formula [ML₂(py)₂] (where M = Mn(II), Co(II), Ni(II), Cu(II); L = N-methyl-N-phenyl dithiocarbamate; and py = pyridine), exhibit a two-step decomposition. nih.gov The initial step, occurring at a lower temperature range of 65–95 °C, corresponds to the loss of the two pyridine (B92270) groups. nih.gov The second, sharp decomposition stage occurs at a higher temperature range (275-350 °C), involving the degradation of the remaining dithiocarbamate ligand. nih.gov The thermal stability of these mixed ligand complexes, after the loss of pyridine, was found to follow the order: Ni > Mn > Co > Cu. nih.gov

Below is a table summarizing the thermal decomposition data for various this compound complexes.

ComplexDecomposition StepsTemperature Range (°C)Final Residue
In(III) tris(N-methyl-N-phenyldithiocarbamate)1Stable up to 290, Decomposes 290-345In₂S₃
[Mn(L)₂(py)₂]265-95 (py loss), 275-350 (ligand decomp.)MnS
[Co(L)₂(py)₂]265-95 (py loss), 275-350 (ligand decomp.)CoS
[Ni(L)₂(py)₂]265-95 (py loss), 275-350 (ligand decomp.)NiS
[Cu(L)₂(py)₂]265-95 (py loss), 275-350 (ligand decomp.)CuS
Zn(II) bis(N-methyl-N-phenyldithiocarbamate)1-ZnS
Cd(II) bis(N-methyl-N-phenyldithiocarbamate)1-CdS
Hg(II) bis(N-methyl-N-phenyldithiocarbamate)1-HgS

(L = N-methyl-N-phenyl dithiocarbamate, py = pyridine)

Across various studies, the final, solid-state residue from the thermal decomposition of this compound complexes under an inert atmosphere is consistently identified as the corresponding metal sulfide. nih.govnih.govmdpi.com For the In(III) complex, the final residue corresponded to In₂S₃. mdpi.com In the case of the mixed ligand complexes of Mn(II), Co(II), Ni(II), and Cu(II), the respective metal sulfides were the end products. nih.gov Likewise, the Group 12 complexes of Zn(II), Cd(II), and Hg(II) decompose to form ZnS, CdS, and HgS, respectively. nih.gov

While the solid residue is well-characterized, the gaseous decomposition products are less frequently detailed in the literature for this specific ligand. However, the decomposition of the organic dithiocarbamate moiety is expected to produce volatile organic fragments. As noted, one potential pathway involves the formation of an isothiocyanate intermediate, which would then further decompose. mdpi.com

Single-Source Precursor (SSP) Potential for Semiconductor Material Synthesis

The clean, single-step thermal decomposition of many this compound complexes to form pure metal sulfides makes them excellent single-source precursors (SSPs). nih.govnih.gov An SSP is a single compound that contains all the necessary elements for the target material, which simplifies the synthesis process and can offer better control over stoichiometry.

This compound complexes have been successfully utilized as SSPs for the synthesis of both metal sulfide nanoparticles and thin films. nih.govnih.gov The thermolysis of these complexes in a high-boiling point solvent is a common method for producing nanoparticles. For example, the sharp decomposition of Zn(II), Cd(II), and Hg(II) complexes makes them particularly useful for this purpose. nih.gov

For thin film deposition, techniques such as Aerosol-Assisted Chemical Vapor Deposition (AACVD) can be employed, using related dithiocarbamate complexes. acs.org In this method, a solution of the precursor is aerosolized and transported to a heated substrate, where it decomposes to form a thin film of the desired metal sulfide. The single-step decomposition of many this compound complexes is advantageous for such CVD techniques. acs.org

The complexes of Group 12 metals (Zn, Cd, Hg) with this compound are direct precursors to important II-VI compound semiconductor materials. nih.govnih.gov The synthesis of ZnS, CdS, and HgS nanoparticles has been demonstrated using these complexes as SSPs. nih.gov These materials are of significant interest due to their applications in various optoelectronic devices. The use of a single-source precursor ensures the correct 1:1 stoichiometry of the metal and sulfur in the final II-VI material.

The structure of the precursor complex, including the nature of the central metal ion and the organic ligands, can significantly influence the morphology, grain size, and properties of the resulting semiconductor material. While systematic studies focusing solely on varying the structure of this compound are limited, general principles from dithiocarbamate chemistry can be applied.

The choice of the central metal ion not only determines the type of metal sulfide produced but also affects the decomposition temperature, which in turn can influence the nucleation and growth kinetics of the nanoparticles. nih.gov For instance, the thermal stability of mixed ligand complexes of this compound varies with the metal ion, which can be leveraged to control the synthesis conditions. nih.gov

Furthermore, the decomposition mechanism and the interaction of the precursor with solvents and capping agents during synthesis play a crucial role in determining the final morphology of the nanoparticles. The organic part of the precursor molecule can influence these interactions. While not specific to this compound, studies on other dithiocarbamate systems have shown that the solvent can play a significant role in the decomposition mechanism, for instance, through amide exchange, which ultimately affects the resulting material's phase and morphology.

Computational Chemistry and Theoretical Investigations of Methyl Phenyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of dithiocarbamate (B8719985) systems due to its balance of computational cost and accuracy. nih.govmdpi.com It is employed to predict geometries, reaction pathways, and various molecular properties at the electronic level. mdpi.com

Geometric optimization is a fundamental DFT procedure that determines the lowest energy structure of a molecule. For methyl phenyldithiocarbamate and its metal complexes, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. mdpi.comyoutube.com Functionals such as B3LYP are commonly used in conjunction with basis sets like LANL2DZ or 6-31G(d,p) to perform these optimizations. youtube.comnih.gov

In studies of metal complexes, DFT calculations help establish the coordination geometry around the central metal ion. For instance, calculations on various dithiocarbamate complexes have predicted tetrahedral or square planar geometries, which are then often corroborated by experimental data. nih.govrsc.org The optimized structure provides a foundation for further analysis of the electronic properties.

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov In dithiocarbamate complexes, the HOMO is often localized on the sulfur-containing ligand, while the LUMO may be centered on the metal or other parts of the system, indicating the pathway for charge transfer. nih.gov

Table 1: Selected Electronic and Thermodynamic Parameters for Metal Complexes of N-methyl-N-phenyldithiocarbamate Note: Data is for heteroleptic complexes also containing benzoylacetone.

ComplexEHOMO (eV)ELUMO (eV)ΔELUMO-HOMO (eV)
Mn(II) Complex -6.01-2.253.76
Co(II) Complex -5.93-2.313.62
Cu(II) Complex -6.04-2.593.45
Zn(II) Complex -5.85-1.824.03

This table is based on data presented in a study on heteroleptic complexes. nih.gov

DFT calculations are also utilized to compute thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the formation of metal-dithiocarbamate complexes. nih.govmdpi.com These parameters provide insight into the spontaneity and stability of the complexation reactions. ias.ac.in Negative values for Gibbs free energy (ΔG) indicate that the formation of the complex is a spontaneous process. ias.ac.in

Theoretical calculations have been used to establish the order of stability for a series of metal complexes of N-methyl-N-phenyldithiocarbamate, which was determined to be Mn < Co < Cu > Zn. nih.gov Such computational findings are invaluable for predicting the behavior of these complexes in various chemical environments. nih.govscispace.com

The HOMO-LUMO energy gap calculated via DFT is directly related to the electronic bandgap, a key factor in determining a material's optical and electronic properties. researchgate.net A smaller energy gap generally suggests that the molecule can be excited by lower-energy light, which corresponds to absorption at longer wavelengths in the UV-Visible spectrum. nih.govsysrevpharm.org

Dithiocarbamate ligands typically exhibit intramolecular charge transfer bands in the UV region. nih.gov Theoretical studies, often using Time-Dependent DFT (TD-DFT), can predict these electronic transitions. researchgate.net For dithiocarbamate ligands, these transitions are often assigned as π-π* transitions associated with the N-C=S and S-C=S groups, and n-π* transitions. nih.gov When these ligands coordinate to metal ions or are attached to quantum dots, their optical properties, such as photoluminescence, can shift, a phenomenon that can be modeled and understood through DFT calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within a molecule. wikipedia.orgwisc.edu It provides a localized, chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wikipedia.orgq-chem.com

In the context of this compound systems, NBO analysis elucidates the nature of the coordinate bonds between the sulfur atoms of the dithiocarbamate ligand and a metal center. rsc.org By calculating the second-order perturbation interaction energies (E(2)), it is possible to quantify the strength of the charge transfer from a filled donor NBO (like a lone pair on sulfur) to an empty acceptor NBO (like an antibonding orbital on the metal). rsc.orgresearchgate.net These calculations reveal the degree of covalency and the nature of orbital overlap in the metal-ligand bonds. rsc.org For example, NBO analysis has been used to identify LP(I) → LP*(Cu) charge transfer in a copper dithiocarbamate complex, helping to characterize a semicoordinative contact. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net It maps the electron distribution of a molecule in a crystal to partition the crystal space into regions where the electron density is dominated by a specific molecule. The surface is defined based on the distance from the surface to the nearest atom inside (di) and outside (de) the surface, often visualized using a normalized contact distance (dnorm). mdpi.com

On a dnorm map, red spots indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comresearchgate.net

For the Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex, Hirshfeld analysis revealed that the crystal packing is stabilized by several non-covalent interactions, including C-H···S hydrogen bonds and C-H···π contacts. mdpi.com The quantification of these interactions showed that H···H contacts were the most significant, accounting for a large portion of the total Hirshfeld surface. mdpi.com This detailed breakdown is crucial for understanding the supramolecular architecture and the physical properties of the material. mdpi.comnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of In(III) tris(N-methyl-N-phenyldithiocarbamate)

Interaction TypeContribution (%)
H···H41.1
C···H / H···C24.3
S···H / H···S18.8
In···H / H···In4.6
C···C3.7
S···C / C···S2.7
In···C / C···In2.4
S···S1.4
In···S / S···In1.0

Data derived from the study of the In(III) complex of N-methyl-N-phenyldithiocarbamate. mdpi.com

Analysis of Hydrogen Bonding Networks and C-H···π Contacts

Computational analysis, particularly through methods like Hirshfeld surface analysis, provides significant insights into the non-covalent interactions that govern the crystal packing and structural stability of this compound complexes. mdpi.com These theoretical tools are instrumental in identifying and quantifying the various intermolecular forces, including hydrogen bonding and C-H···π contacts, which are crucial for the formation of supramolecular assemblies. mdpi.comresearchgate.net

In studies of metal complexes incorporating the this compound ligand, such as Indium(III) tris(N-methyl-N-phenyldithiocarbamate), the crystal structure is stabilized by a network of weak intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions by mapping properties like normalized contact distance (d_norm) onto the molecular surface. mdpi.com This technique allows for the decomposition of the crystal packing into contributions from specific types of atomic contacts.

The relative contributions of these major intermolecular contacts, as determined by Hirshfeld surface analysis, are detailed in the table below.

Table 1: Contribution of Major Intermolecular Contacts in In(III) Tris(N-methyl-N-phenyldithiocarbamate)

Interaction Type Description Contribution to Hirshfeld Surface (%)
H···H Interactions between hydrogen atoms 41.1%
S···H / C-H···S Hydrogen bonds involving sulfur atoms 31.7%

This interactive table summarizes the quantitative data from Hirshfeld surface analysis, highlighting the hierarchy of non-covalent forces in the crystal structure.

These computational findings underscore the critical role of weak hydrogen bonds and C-H···π contacts in dictating the solid-state architecture of this compound systems. mdpi.com The intricate network of these interactions leads to the formation of stable, well-organized crystal lattices. mdpi.com

Theoretical Studies of Reaction Mechanisms and Catalytic Pathways

Theoretical and computational studies are essential for elucidating the complex reaction mechanisms and catalytic pathways involving dithiocarbamate compounds. While specific studies focusing solely on this compound are limited, research on the broader class of dithiocarbamate complexes provides a foundational understanding of their reactivity. researchgate.netmdpi.com Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure, reaction intermediates, and transition states of these systems. researchgate.netmdpi.com

Dithiocarbamates are known to be versatile ligands capable of stabilizing various metal ions in different oxidation states, which is a key aspect of their catalytic potential. science.govmdpi.com Theoretical models help to explain how the electronic properties of the dithiocarbamate ligand, influenced by the substituents on the nitrogen atom, can affect the reactivity of the metal center. nih.gov The delocalized pi-electrons across the N-CS₂ group contribute to the stability of the resulting complexes. mdpi.com

Computational investigations into catalytic cycles often involve mapping the potential energy surface of a reaction. For instance, in a gold-catalyzed A³ coupling reaction utilizing a dithiocarbamate-containing catalyst, the proposed mechanism involves the formation of an iminium ion intermediate and a C-H activation step. mdpi.com The choice of a metal dithiocarbamate in such catalytic systems is often attributed to its favorable solubility in organic solvents and its chemical stability. mdpi.com

Furthermore, theoretical studies have been applied to understand the reactivity of dithiocarbamate complexes in biomimetic systems. For example, the reaction of a dithiocarbamate-ligated tungsten complex with hydride donors was investigated as a potential mimic for formate (B1220265) dehydrogenase. nih.gov In this study, computational methods helped to rationalize the unexpected observation that putative hydride donors acted only as electron donors, leading to the reduction of the metal center without hydrogen incorporation. nih.gov

The types of reaction mechanisms and catalytic applications investigated theoretically for dithiocarbamate systems are diverse, as summarized in the following table.

Table 2: Theoretical Investigations of Dithiocarbamate Reactivity

Area of Study Computational Method Key Findings/Proposed Mechanisms
Adduct Formation Not Specified Electron density drift due to the –NR₂ group influences the ability of dithiocarbamate complexes to form adducts with Lewis bases. nih.gov
Catalytic A³ Coupling Not Specified The reaction proceeds through an iminium ion intermediate and C-H activation. mdpi.com
Biomimetic Reactions Not Specified Dithiocarbamate ligands can stabilize metal centers in biomimetic complexes, but reactivity pathways (e.g., electron transfer vs. hydride transfer) depend on the specific reactants. nih.gov

This interactive table outlines various theoretical studies on dithiocarbamate complexes, providing insights into potential reaction pathways and catalytic applications relevant to this compound.

These theoretical approaches are crucial for predicting the behavior of dithiocarbamate complexes in various chemical environments and for designing new catalysts with enhanced activity and selectivity. mdpi.comnih.gov

Applications of Methyl Phenyldithiocarbamate in Advanced Chemical Processes

Precursors for Synthesis of Organic Intermediates

Methyl phenyldithiocarbamate belongs to the dithiocarbamate (B8719985) class of organosulfur compounds, which are recognized for their utility as radical precursors and intermediates in organic synthesis. researchgate.net These compounds serve as versatile building blocks for creating more complex molecules. The reactivity of the dithiocarbamate group allows for its transformation into various functional groups, making it a valuable precursor in multistep synthetic pathways.

One of the key applications of dithiocarbamates, including this compound, is in the synthesis of heterocyclic compounds. For instance, light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. nih.gov This process highlights the ability of the dithiocarbamate moiety to participate in cyclization reactions, which are fundamental in the synthesis of many organic intermediates.

Furthermore, dithiocarbamates are employed in the synthesis of other important intermediates like isothiocyanates and thioureas. nih.gov The conversion of dithiocarbamates into these intermediates is a critical step in the production of various biologically active molecules and pharmaceutical compounds. Research has also demonstrated a direct dithiocarbamate route to unsubstituted 1,3-dithiol-2-one (B14740766) derivatives, which are key intermediates for the synthesis of organic semiconductors. rsc.org

The general synthetic utility of dithiocarbamates is rooted in their reaction with primary or secondary amines and carbon disulfide. nih.gov This fundamental reaction provides the basis for creating a wide array of dithiocarbamate derivatives that can be further elaborated into diverse organic intermediates. The S-methyl group in this compound, for example, can be a leaving group in certain reactions, allowing for the introduction of other functionalities at the sulfur atom.

PrecursorReaction TypeResulting IntermediateSignificance
This compoundLight-catalyzed cyclizationDithiocarbamate-containing lactamsSynthesis of heterocyclic compounds. nih.gov
DithiocarbamatesChemical TransformationIsothiocyanates, ThioureasBuilding blocks for pharmaceuticals. nih.gov
DithiocarbamatesAcid-catalyzed cyclization1,3-dithiol-2-one derivativesIntermediates for organic semiconductors. rsc.org

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, where the forces holding them together are non-covalent intermolecular interactions. longdom.org this compound and its metal complexes exhibit interesting features in this field, primarily through the formation of extended supramolecular assemblies. researchgate.netmdpi.com

The structure of metal complexes derived from this compound is often stabilized by a network of weak, non-covalent interactions. mdpi.com X-ray crystallography studies of an Indium(III) complex, for instance, revealed that the crystal structure is stabilized by weak hydrogen bonds and C-H···π contacts. mdpi.com These interactions guide the self-assembly of the individual complex molecules into larger, ordered structures. In this specific case, the packing of molecules occurs along a crystallographic axis, forming layers. mdpi.com Similarly, zinc(II) complexes of N-methyl-N-phenyl dithiocarbamate can form dimeric structures where the dithiocarbamate ligand acts as both a chelating and a bridging unit, leading to the formation of eight-membered rings. researchgate.nettandfonline.com These organized structures are classic examples of supramolecular assemblies.

Molecular recognition, the selective binding of a guest molecule to a complementary host molecule, is another key aspect of supramolecular chemistry. longdom.org The dithiocarbamate group in this compound is a powerful chelating agent, capable of binding strongly to a wide variety of metal ions. nih.govnih.gov This ability to form stable complexes with metals is a form of molecular recognition, where the ligand selectively recognizes and binds to metal centers. nih.govnih.gov

Studies have demonstrated the liquid-liquid extractive capabilities of N-methyl-N-phenyl dithiocarbamate for copper(II) and nickel(II) ions from an aqueous phase into an organic phase. nih.govnih.gov The ligand shows a strong binding affinity for these metal ions, achieving an extractive efficiency of about 99%. nih.govnih.gov This high efficiency underscores the ligand's effectiveness in molecular recognition of specific metal cations. This property is exploited in analytical chemistry and environmental remediation for the selective removal of heavy metals. nih.gov

Compound/ComplexSupramolecular FeatureNon-Covalent InteractionsApplication/Significance
In(III) tris(N-methyl-N-phenyldithiocarbamate)Layered packing in crystal structureWeak hydrogen bonds, C-H···π contactsFormation of ordered supramolecular assemblies. mdpi.com
Zn(II) complex with N-methyl-N-phenyldithiocarbamateDimeric structure with eight-membered ringsBridging dithiocarbamate ligandsCreation of discrete polynuclear metal complexes. researchgate.nettandfonline.com
N-methyl-N-phenyl dithiocarbamate (ligand)Metal ion chelationCoordination bondsSelective extraction of metal ions like Cu(II) and Ni(II). nih.govnih.gov

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